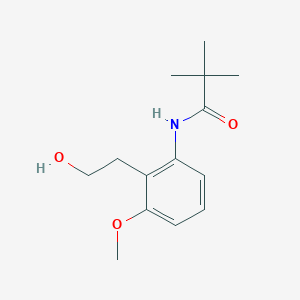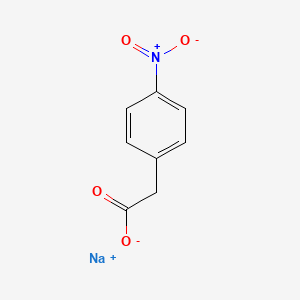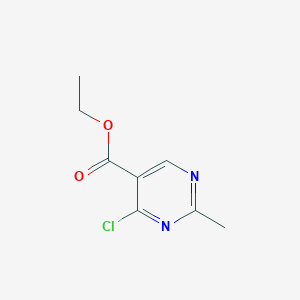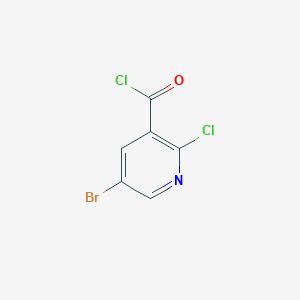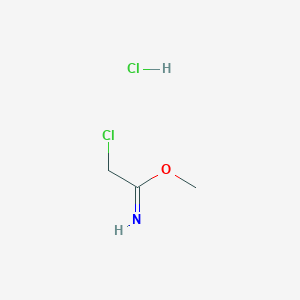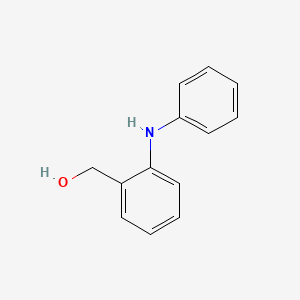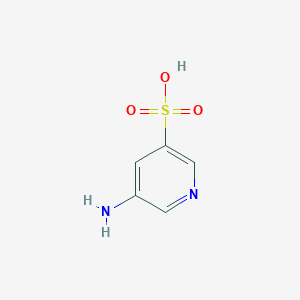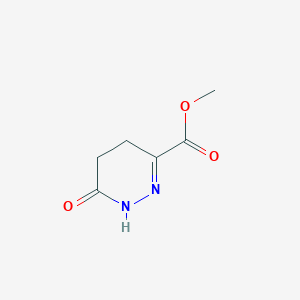
Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate
Übersicht
Beschreibung
Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate is a heterocyclic compound with the molecular formula C6H8N2O3 and a molecular weight of 156.14 g/mol . This compound is characterized by a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of a keto group at position 6 and a carboxylate ester group at position 3 further defines its structure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate typically involves the cycloaddition of alkoxyallenes with 1,2-diaza-1,3-dienes . This (4 + 2) cycloaddition reaction is transition-metal-free and offers high efficiency, wide substrate scope, and good functional group tolerance . The reaction conditions are generally mild, making the process operationally simple and attractive for synthetic applications .
Industrial Production Methods: Industrial production of this compound may involve bulk manufacturing and custom synthesis, ensuring high purity and consistency . The process is designed to meet the demands of various applications, including research and development in pharmaceuticals and other industries .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include hydroxyl derivatives, substituted esters, and various oxidized forms of the compound.
Wissenschaftliche Forschungsanwendungen
Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products, including agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes, leading to its observed pharmacological activities.
Vergleich Mit ähnlichen Verbindungen
- 1-Methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate
- Methyl 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate
- Medazomide
Comparison: this compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it a valuable intermediate in synthetic chemistry and a promising candidate for pharmacological research.
Eigenschaften
IUPAC Name |
methyl 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-11-6(10)4-2-3-5(9)8-7-4/h2-3H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSVNRNLAPEKDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-Methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1315266.png)
![Pyrazolo[1,5-a]pyridin-2-ylmethanol](/img/structure/B1315267.png)
